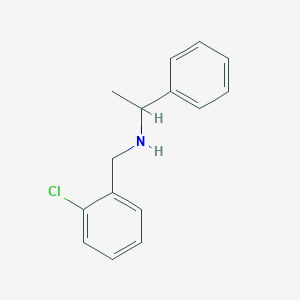

(2-Chlorobenzyl)(1-phenylethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSJSCRCNLVTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373885 | |

| Record name | AN-329/15537194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13541-05-4 | |

| Record name | AN-329/15537194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Chlorobenzyl)(1-phenylethyl)amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of (2-Chlorobenzyl)(1-phenylethyl)amine. The information is compiled and extrapolated from available data on structurally related compounds, offering a valuable resource for those involved in medicinal chemistry and drug discovery.

Core Chemical Properties

| Property | 2-Chlorobenzylamine | 1-Phenylethylamine | This compound (Estimated) |

| Molecular Formula | C7H8ClN | C8H11N[1] | C15H16ClN |

| Molecular Weight | 141.60 g/mol | 121.18 g/mol [1] | ~257.75 g/mol |

| Boiling Point | 67-70 °C at 7 hPa[2] | 187 °C[1] | > 200 °C (likely decomposes at atmospheric pressure) |

| Density | ~1.1 g/mL | 0.94 g/mL[1] | ~1.0 - 1.1 g/mL |

| Solubility | Insoluble in water, soluble in organic solvents | Soluble in most organic solvents and hydrocarbons[3] | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane) and insoluble in water. |

Synthesis Protocol: Reductive Amination

The most probable and widely applicable method for the synthesis of this compound is through reductive amination. This common synthetic route involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine.

Experimental Methodology

Reaction: Reductive amination of 1-phenylethylamine with 2-chlorobenzaldehyde.

Materials:

-

1-phenylethylamine

-

2-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Ethanol (EtOH) or another suitable solvent

-

Triethylamine (Et₃N) (optional, as a base)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

Dissolve 1-phenylethylamine (1.0 equivalent) and 2-chlorobenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

If the phenethylamine is in its hydrochloride salt form, add triethylamine (1.0 equivalent) to the suspension to liberate the free amine.[4]

-

Stir the reaction mixture at room temperature. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography (GC), which is typically complete within 30 minutes to 3 hours.[4]

-

-

Reduction:

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Partition the residue between dichloromethane and water.[4]

-

Separate the organic layer.

-

Extract the aqueous layer with two additional portions of dichloromethane.[4]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification (Optional):

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Potential Biological Activity and Signaling

While specific studies on the biological activity of this compound are not publicly available, its structural similarity to other N-benzyl phenethylamines suggests potential interactions with biological targets. N-benzyl substitution on phenethylamine scaffolds is known to significantly influence binding affinity and functional activity at various receptors, particularly serotonin receptors like 5-HT2A and 5-HT2C.[4]

Compounds with a phenylethylamine backbone can act as agonists or antagonists at these receptors, leading to a range of biochemical and physiological effects.[5] The benzyl and phenylethylamine moieties facilitate binding to these targets.[5] Furthermore, some phenylethylamine derivatives have been shown to act as monoamine oxidase inhibitors (MAOIs).[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via reductive amination.

Caption: Reductive amination synthesis of this compound.

References

- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 2. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]

- 3. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride | 128593-66-8 | Benchchem [benchchem.com]

Spectroscopic and Synthetic Profile of (2-Chlorobenzyl)(1-phenylethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of (2-Chlorobenzyl)(1-phenylethyl)amine. Due to the limited availability of public experimental data, this document presents predicted spectroscopic values and outlines a well-established synthetic methodology. This information serves as a valuable resource for researchers engaged in the synthesis, characterization, and potential applications of this and structurally related compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide an estimation of the expected spectral characteristics of the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.40 | m | 9H | Aromatic protons |

| 3.85 | q | 1H | CH-N |

| 3.60 | s | 2H | CH₂-N |

| 2.50 (broad s) | s | 1H | NH |

| 1.40 | d | 3H | CH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 144.5 | Aromatic C (quaternary) |

| 138.0 | Aromatic C (quaternary) |

| 134.0 | Aromatic C-Cl |

| 130.5 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 126.5 | Aromatic CH |

| 58.0 | CH-N |

| 51.0 | CH₂-N |

| 24.0 | CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, broad | N-H stretch |

| 3020 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2970 | Medium | Aliphatic C-H stretch |

| 1600, 1490, 1450 | Medium to strong | Aromatic C=C stretch |

| 1040 | Medium | C-N stretch |

| 740 - 780 | Strong | C-Cl stretch (ortho-substituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 245/247 | 10 | [M]⁺ (Molecular ion with Cl isotope pattern) |

| 125/127 | 100 | [C₇H₆Cl]⁺ (Chlorobenzyl fragment, base peak) |

| 120 | 80 | [C₈H₁₀N]⁺ (Phenylethylamine fragment) |

| 105 | 40 | [C₈H₉]⁺ (Phenylethyl fragment) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

A common and effective method for the synthesis of N-substituted amines like this compound is reductive amination. This process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the desired amine.

Synthesis of this compound via Reductive Amination

Materials:

-

1-Phenylethylamine

-

2-Chlorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-phenylethylamine (1.0 equivalent) in dichloromethane (DCM) is added 2-chlorobenzaldehyde (1.05 equivalents).

-

A catalytic amount of glacial acetic acid (0.1 equivalents) is added to the mixture to facilitate imine formation.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Biological Activity of Substituted Phenylethylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylethylamines represent a vast and structurally diverse class of psychoactive compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of their core pharmacology, focusing on structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their effects. All quantitative data are summarized for comparative analysis, and key experimental protocols are detailed. Furthermore, critical signaling pathways and experimental workflows are visualized to enhance understanding.

Structure-Activity Relationships and Quantitative Data

The biological activity of substituted phenylethylamines is intricately linked to their chemical structure. Modifications to the phenyl ring, the ethylamine side chain, and the terminal amine group can dramatically alter a compound's affinity and efficacy at various molecular targets. The following tables summarize key quantitative data for a selection of substituted phenylethylamines, providing insights into their structure-activity relationships.

Table 1: Binding Affinities (Kᵢ, nM) of Substituted Phenylethylamines at Serotonin Receptors.

| Compound | 5-HT₂ₐ | 5-HT₂ₙ | 5-HT₂C | 5-HT₁ₐ |

| 2C-B | - | - | - | - |

| 2C-T-2 | - | - | - | - |

| 2C-T-7 | - | - | - | - |

| 25D-NBOMe | - | 2.05 | - | - |

| 25E-NBOMe | - | 1.11 | - | - |

| 25I-NBOH | - | 1.91 | - | - |

| 25N-NBOMe | - | - | - | - |

| DOM | - | - | - | - |

| LSD | - | 0.57 | - | - |

| 5-HT | - | - | - | - |

Data compiled from various sources.[1]

Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of Substituted Phenylethylamines at Serotonin Receptors.

| Compound | 5-HT₂ₐ (EC₅₀) | 5-HT₂ₙ (EC₅₀) | 5-HT₂C (EC₅₀) | 5-HT₁ₐ (EC₅₀) | MAO-A (IC₅₀) |

| 6-MAPBT | 959 | - | - | inactive | 945 |

| 2C-T Drugs | 1-53 | 44-370 | - | - | - |

| 25D-NBOMe | - | 23.5-463 | - | - | - |

| 25E-NBOMe | - | 23.5-463 | - | - | - |

| 25I-NBOH | - | 23.5-463 | - | - | - |

| 25N-NBOMe | - | 23.5-463 | - | - | - |

| DOM | - | 23.5-463 | - | - | - |

Data compiled from various sources.[1][2][3]

Table 3: Binding Affinities (Kᵢ, nM) and Functional Potencies (IC₅₀, nM) of Selected Phenylethylamines at Monoamine Transporters.

| Compound | DAT (Kᵢ) | NET (Kᵢ) | SERT (Kᵢ) | DAT (IC₅₀) | NET (IC₅₀) | SERT (IC₅₀) |

| Amphetamine | 0.034 µM | 0.039 µM | 3.8 µM | - | - | - |

| Methamphetamine | 0.082 µM | 0.0013 µM | 20.7 µM | - | - | - |

| MDMA | 8.29 µM | 1.19 µM | 2.41 µM | 12.6 µM | 2.1 µM | 7.6 µM |

| Mephedrone (MMC) | - | - | - | 5.9 µM | 1.9 µM | 19.3 µM |

| 2-FPM | - | - | - | < 2.5 µM | < 2.5 µM | > 80 µM |

| 3-FPM | - | - | - | < 2.5 µM | < 2.5 µM | > 80 µM |

| 4-FPM | - | - | - | < 2.5 µM | < 2.5 µM | > 80 µM |

| Cocaine | 0.23 µM | 0.48 µM | 0.74 µM | - | - | - |

Data compiled from various sources.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of substituted phenylethylamines.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol is adapted from studies determining the binding affinity of novel phenethylamine derivatives.[7]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the 5-HT₂ₐ receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

-

[³H]-Ketanserin (radioligand).

-

Test compounds (substituted phenylethylamines).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Multi-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells expressing the 5-HT₂ₐ receptor to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer to a desired protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of [³H]-Ketanserin, the cell membrane preparation, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known 5-HT₂ₐ antagonist (e.g., spiperone).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Calcium Flux Assay for 5-HT₂ₐ Receptor Functional Activity

This protocol is a general method for assessing Gq-coupled GPCR activation.[8][9][10]

Objective: To measure the functional potency (EC₅₀) and efficacy of a test compound at the 5-HT₂ₐ receptor by quantifying changes in intracellular calcium concentration.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Test compounds.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating:

-

Seed the cells into the microplates and allow them to adhere and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour).

-

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

-

Measure the baseline fluorescence.

-

Add varying concentrations of the test compound to the wells using the automated injector.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of test compound that produces 50% of the maximal response) from the resulting dose-response curve.

-

Efficacy can be expressed as the maximal response relative to a standard full agonist.

-

Monoamine Transporter Uptake Assay

This protocol is based on methods used to assess the inhibitory effects of compounds on monoamine transporters.

Objective: To determine the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled monoamine substrate by its respective transporter (DAT, NET, or SERT).

Materials:

-

HEK-293 cells stably expressing the human DAT, NET, or SERT.

-

[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds.

-

Specific transporter inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Multi-well plates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating:

-

Seed the transporter-expressing cells into multi-well plates and grow to confluency.

-

-

Uptake Inhibition Assay:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a short period.

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled monoamine substrate.

-

Incubate for a short, defined time at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

-

Lysis and Counting:

-

Lyse the cells (e.g., with a lysis buffer or distilled water).

-

Transfer the cell lysate to scintillation vials with scintillation fluid.

-

Measure the radioactivity.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a specific inhibitor) from the total uptake.

-

Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The biological effects of substituted phenylethylamines are mediated through their interaction with various G-protein coupled receptors (GPCRs) and monoamine transporters. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing these compounds.

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.

Caption: TAAR1 and Adrenergic Receptor Gs/Gi Signaling.

Caption: Drug Discovery Workflow for Phenylethylamines.

Conclusion

This technical guide has provided a comprehensive overview of the biological activity of substituted phenylethylamines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The structure-activity relationships highlighted in the data tables, combined with the detailed experimental protocols, offer a valuable resource for researchers in the field of pharmacology and drug development. The visualization of key signaling pathways and a typical experimental workflow further aids in the conceptual understanding of how these compounds exert their effects and how they are characterized. Continued research into this fascinating class of molecules will undoubtedly lead to a deeper understanding of their therapeutic potential and their role in neuroscience.

References

- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-MAPBT - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. bu.edu [bu.edu]

An In-Depth Technical Guide on (2-Chlorobenzyl)(1-phenylethyl)amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chlorobenzyl)(1-phenylethyl)amine derivatives and their analogs, a class of compounds with significant potential in neuropharmacology. This document details their synthesis, structure-activity relationships (SAR), and pharmacological effects, with a focus on their interactions with serotonin receptors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Concepts and Structure-Activity Relationships

This compound and its analogs belong to the broader class of N-benzylphenethylamines (NBPEAs). These compounds are recognized for their high affinity and potency at serotonin 5-HT2A receptors, which are key targets for psychedelic drugs and have implications for treating various psychiatric disorders.[1] The core structure consists of a phenylethylamine moiety and an N-benzyl group. Substitutions on both of these rings play a critical role in modulating the pharmacological profile of the compounds.

The addition of an N-benzyl group to phenethylamine hallucinogens markedly increases their 5-HT2A binding affinity and potency.[1] The nature and position of substituents on the N-benzyl ring, such as the 2-chloro group in the title compound, significantly influence receptor binding and functional activity. Structure-activity relationship (SAR) studies have shown that electrostatic properties of the N-benzyl-aryl-ring are crucial for 5-HT2A potency.[2] For instance, electron-donating groups can enhance binding affinity.

Similarly, substitutions on the phenethylamine ring, particularly at the 2 and 5 positions with methoxy groups (as seen in the 2C-X series), are important for activity. The interplay between the substituents on both aromatic rings determines the overall affinity, selectivity, and functional agonism or antagonism at 5-HT2A and other serotonin receptor subtypes like 5-HT2B and 5-HT2C.[3]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a series of N-benzylphenethylamine derivatives at human serotonin receptors. This data is essential for understanding the structure-activity relationships and for guiding the design of new analogs with desired pharmacological profiles.

Table 1: Binding Affinities (Ki, nM) of N-Benzylphenethylamine Derivatives at Human 5-HT Receptors [4]

| Compound | 5-HT2A [¹²⁵I]DOI | 5-HT2C [¹²⁵I]DOI | 5-HT2B [³H]5-HT | 5-HT1A [³H]8-OH-DPAT |

| 25D-NBOMe | 0.22 ± 0.03 | 0.44 ± 0.08 | 2.05 ± 0.35 | 1380 ± 150 |

| 25E-NBOMe | 0.17 ± 0.02 | 0.31 ± 0.04 | 1.11 ± 0.15 | 1150 ± 120 |

| 25H-NBOMe | 3.1 ± 0.4 | 16.1 ± 1.8 | 117 ± 15 | 2450 ± 280 |

| 25I-NBOH | 0.15 ± 0.02 | 1.2 ± 0.1 | 1.91 ± 0.22 | 1890 ± 210 |

| 25N-NBOMe | 0.41 ± 0.05 | 2.1 ± 0.2 | 6.8 ± 0.8 | 1560 ± 170 |

| LSD | 0.11 ± 0.01 | 1.5 ± 0.2 | 0.57 ± 0.07 | 1.8 ± 0.2 |

| 5-HT | 2.5 ± 0.3 | 3.5 ± 0.4 | 5.5 ± 0.6 | 1.5 ± 0.2 |

| DOM | 4.5 ± 0.5 | 19.2 ± 2.1 | 150 ± 18 | 3500 ± 400 |

Data are presented as mean ± SEM.

Table 2: Functional Potencies (EC50, nM) and Efficacies (Emax, % of 5-HT) of N-Benzylphenethylamine Derivatives in IP-1 Functional Assays [4]

| Compound | 5-HT2A EC50 | 5-HT2A Emax (%) | 5-HT2C EC50 | 5-HT2C Emax (%) | 5-HT2B EC50 | 5-HT2B Emax (%) |

| 25D-NBOMe | 0.51 ± 0.06 | 92.1 ± 3.5 | 0.85 ± 0.10 | 95.5 ± 4.1 | 23.5 ± 2.8 | 88.2 ± 3.9 |

| 25E-NBOMe | 0.65 ± 0.08 | 95.1 ± 4.0 | 1.1 ± 0.1 | 98.2 ± 4.5 | 35.1 ± 4.1 | 90.1 ± 4.2 |

| 25H-NBOMe | 40.5 ± 4.5 | 88.5 ± 3.8 | 13.8 ± 1.5 | 85.1 ± 3.7 | 463 ± 55 | 75.3 ± 3.2 |

| 25I-NBOH | 0.88 ± 0.10 | 90.3 ± 3.9 | 1.5 ± 0.2 | 92.4 ± 4.0 | 45.2 ± 5.2 | 85.6 ± 3.8 |

| 25N-NBOMe | 1.5 ± 0.2 | 85.9 ± 3.7 | 2.5 ± 0.3 | 88.1 ± 3.9 | 115 ± 13 | 80.4 ± 3.5 |

| LSD | 0.95 ± 0.11 | 64.5 ± 2.8 | 1.8 ± 0.2 | 70.2 ± 3.1 | 2.8 ± 0.3 | 95.3 ± 4.3 |

| 5-HT | 35.1 ± 4.0 | 100 | 2.1 ± 0.2 | 100 | 3.1 ± 0.4 | 100 |

| DOM | 45.2 ± 5.1 | 93.2 ± 4.1 | 21.9 ± 2.5 | 90.5 ± 4.0 | 255 ± 30 | 82.1 ± 3.6 |

Data are presented as mean ± SEM.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-substituted phenethylamines is reductive amination.

Materials:

-

1-Phenylethylamine

-

2-Chlorobenzaldehyde

-

Sodium triacetoxyborohydride (STAB) or another suitable reducing agent (e.g., benzylamine-borane)[5]

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation)

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) in anhydrous DCM. To this solution, add 2-chlorobenzaldehyde (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the free base of this compound.

-

Salt Formation (Optional): For easier handling and storage, the purified free base can be converted to its hydrochloride salt. The free base is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether or isopropanol is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

In Vitro Radioligand Binding Assay at 5-HT2A Receptors

This protocol is adapted from studies on N-benzylphenethylamine derivatives.[4]

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A receptor

-

[¹²⁵I]DOI (radioligand)

-

Test compounds (e.g., this compound derivatives)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Culture HEK-5-HT2A cells and harvest them. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([¹²⁵I]DOI at a concentration near its Kd), and various concentrations of the test compound. For determination of non-specific binding, a high concentration of a known 5-HT2A ligand (e.g., ketanserin) is used.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro Calcium Flux Assay

This assay measures the functional activity of compounds at Gq-coupled receptors like the 5-HT2A receptor.[2]

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compounds

-

A fluorescent plate reader capable of kinetic reads

Procedure:

-

Cell Plating: Plate the HEK-5-HT2A cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: After dye loading, wash the cells with assay buffer. Add various concentrations of the test compounds to the wells.

-

Fluorescence Measurement: Immediately place the plate in the fluorescent plate reader and measure the fluorescence intensity over time. An increase in intracellular calcium concentration upon receptor activation will lead to an increase in fluorescence.

-

Data Analysis: The change in fluorescence is used to determine the concentration-response curve for each compound. The EC50 values (the concentration of the compound that produces 50% of the maximal response) and Emax values (the maximal effect) are calculated using non-linear regression.

In Vivo Zebrafish Behavioral and Neurochemical Analysis

Zebrafish are a powerful model for screening neuroactive compounds.[6][7][8]

Experimental Workflow:

Procedure:

-

Acclimation: Adult zebrafish are acclimated to the testing environment.

-

Drug Exposure: Fish are individually exposed to different concentrations of the test compounds in their tank water for a defined period.

-

Behavioral Assays:

-

Novel Tank Test: Individual fish are placed in a novel tank, and their swimming behavior (e.g., time spent in the top vs. bottom, distance moved, thigmotaxis) is recorded and analyzed to assess anxiety-like behavior and locomotion.

-

Light/Dark Box Test: Fish are placed in a tank with a light and a dark compartment, and the time spent in each compartment is measured as an indicator of anxiety.

-

-

Neurochemical Analysis:

-

Brain Extraction: Following behavioral testing, fish are euthanized, and their brains are rapidly dissected.

-

HPLC-ECD Analysis: The brain tissue is homogenized, and the levels of monoamines (serotonin, dopamine, norepinephrine) and their metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Signaling Pathways

This compound derivatives and their analogs primarily exert their effects through the serotonin 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that couples to the Gq/11 signaling pathway.[9][10]

5-HT2A Receptor Gq/11 Signaling Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. Structure activity relationship studies of N-benzyl-phenethylamines at the 5-HT2A receptor: A role of electrostatics in binding and functional potencies - American Chemical Society [acs.digitellinc.com]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Literature review of chiral N-benzylphenylethylamines

An In-depth Technical Guide to Chiral N-Benzylphenylethylamines

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of bioactive compounds and pharmaceuticals.[1][2] Its ability to cross the blood-brain barrier makes it a privileged structure for developing centrally-acting agents.[1] The introduction of an N-benzyl group to the phenylethylamine core creates the N-benzylphenylethylamine (NBPEA) class. The chirality of these molecules is of paramount importance, as enantiomers often exhibit significantly different pharmacological, toxicological, and metabolic profiles.[3][4] A single enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[5]

This technical guide provides a comprehensive literature review of chiral N-benzylphenylethylamines, focusing on modern asymmetric synthesis strategies, key pharmacological applications, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and critical workflows and pathways are visualized to facilitate understanding.

Asymmetric Synthesis Strategies

The enantioselective synthesis of NBPEAs is critical for their development as therapeutic agents. Methodologies have evolved from classical resolution to sophisticated catalytic asymmetric reactions that provide high yields and enantiomeric excesses (ee).

Reductive Amination

Indirect reductive amination is a common and versatile method for synthesizing NBPEAs. This typically involves the condensation of a phenethylamine with a substituted benzaldehyde to form an imine, which is then reduced to the final amine.[6] Asymmetric variants often employ chiral auxiliaries or catalysts.

A prevalent strategy involves the reaction of phenylacetones with a chiral α-methylbenzylamine, followed by reduction and subsequent hydrogenolysis to yield the desired chiral phenylisopropylamine derivatives with high enantiomeric purity.[7]

Representative Experimental Protocol: Indirect Reductive Amination[6]

-

Imine Formation: The respective phenethylamine (1.0 eq) and benzaldehyde (1.0 eq) are dissolved in a suitable solvent such as methanol or ethanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reducing agent, typically sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 3-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification and Salt Formation: The crude product is purified by flash column chromatography. For salt formation, the purified amine is dissolved in a minimal amount of diethyl ether, and a solution of HCl in ether is added dropwise until precipitation is complete. The resulting hydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum.

Diagram: General Workflow for Reductive Amination

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1-phenylethylamine is a chiral secondary amine that holds significant importance in synthetic organic chemistry and drug discovery. It exists as two enantiomers, (R)-(+)-N-benzyl-1-phenylethylamine and (S)-(-)-N-benzyl-1-phenylethylamine. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a focus on its role as a chiral auxiliary and as a scaffold for pharmacologically active molecules.

Physical and Chemical Properties

N-benzyl-1-phenylethylamine is a colorless to pale yellow liquid or semi-solid at room temperature with a faint amine-like odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] This compound is known to be air-sensitive and should be stored under an inert atmosphere.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇N | [1][2] |

| Molecular Weight | 211.31 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/semi-solid | [1] |

| Density | 1.01 g/mL at 25 °C | [2] |

| Boiling Point | 171 °C at 15 mmHg | |

| Refractive Index (n²⁰/D) | 1.564 | [2] |

| pKa | 8.79 ± 0.19 (Predicted) | |

| Solubility | Soluble in ethanol, ether; sparingly soluble in water. | [1] |

Enantiomer-Specific Properties

| Property | (R)-(+)-N-benzyl-1-phenylethylamine | (S)-(-)-N-benzyl-1-phenylethylamine | Reference |

| CAS Number | 38235-77-7 | 17480-69-2 | [1][2] |

| Optical Rotation [α]²⁰/D | +38° to +42° (neat) | -38° to -41° (neat) |

Spectroscopic Data

The structural elucidation of N-benzyl-1-phenylethylamine is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons of the benzyl and phenylethyl groups, a quartet for the methine proton, a singlet for the benzylic methylene protons, and a doublet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the aromatic and aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum is characterized by absorption bands corresponding to N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of N-benzyl-1-phenylethylamine via Reductive Amination

This protocol describes the synthesis of N-benzyl-1-phenylethylamine from 1-phenylethylamine and benzaldehyde, followed by reduction.

Materials:

-

(R)-(+)- or (S)-(-)-1-phenylethylamine

-

Benzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-phenylethylamine (1.0 equivalent) in methanol, add benzaldehyde (1.0 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-1-phenylethylamine.

-

The product can be further purified by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for N-benzyl-1-phenylethylamine.

Chiral HPLC Analysis for Enantiomeric Purity

This protocol outlines a general method for determining the enantiomeric excess (ee) of N-benzyl-1-phenylethylamine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized (e.g., 90:10 or 95:5 v/v). For basic analytes, the addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of the racemic N-benzyl-1-phenylethylamine and solutions of the individual enantiomers, if available, in the mobile phase.

-

Prepare a solution of the sample to be analyzed in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the two enantiomers and to ensure baseline separation.

-

Inject the individual enantiomer standards (if available) to confirm the elution order.

-

Inject the sample solution and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chemical Reactivity and Applications

N-benzyl-1-phenylethylamine undergoes typical reactions of secondary amines, such as acylation, alkylation, and oxidation. Its primary utility in research and development stems from its chiral nature.

Use as a Chiral Auxiliary

Chiral N-benzyl-1-phenylethylamine is widely used as a chiral auxiliary to induce stereoselectivity in various chemical transformations. The chiral amine is temporarily incorporated into an achiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary can be cleaved and recovered. This is particularly valuable in the asymmetric synthesis of complex molecules like natural products and pharmaceuticals.

Caption: Logical workflow for using N-benzyl-1-phenylethylamine as a chiral auxiliary.

Precursor in Drug Development

N-benzylphenethylamine derivatives have been investigated for their potent agonist activity at serotonin 5-HT₂A and 5-HT₂C receptors. These receptors are implicated in a variety of physiological and pathological processes, including mood, cognition, and psychosis. The N-benzyl group can significantly enhance the binding affinity and functional activity of phenethylamine-based ligands at these receptors.[3] Therefore, N-benzyl-1-phenylethylamine serves as a valuable scaffold for the synthesis of novel psychoactive compounds with potential therapeutic applications.

The activation of 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs), typically involves the Gq/11 signaling pathway.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Caption: Signaling of N-benzylphenethylamine derivatives at the 5-HT2A receptor.

Conclusion

N-benzyl-1-phenylethylamine is a versatile and valuable compound in the field of chemical sciences. Its well-defined physical and chemical properties, coupled with its chirality, make it an indispensable tool for asymmetric synthesis. Furthermore, its structural motif is a key component in the design of novel ligands targeting important neurological receptors, highlighting its continuing relevance in medicinal chemistry and drug development. This guide provides foundational knowledge for researchers and scientists working with this important chiral amine.

References

An In-Depth Technical Guide to the Discovery and History of Substituted Phenylethylamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental protocols related to substituted phenylethylamines. This class of compounds, built upon the phenethylamine backbone, includes a wide array of psychoactive substances, from stimulants and empathogens to psychedelics, and has been pivotal in the development of neuropharmacology.

Historical Overview and Key Discoveries

The history of substituted phenylethylamines is a journey from the isolation of natural alkaloids to the dawn of synthetic psychopharmacology. Key milestones include the early synthesis of amphetamine and the isolation and later synthesis of mescaline, which became a foundational tool for psychedelic research. The 20th century saw an explosion in the synthesis of novel phenylethylamines, most notably by Alexander Shulgin, who systematically explored the structure-activity relationships of these compounds.

-

1887: Romanian chemist Lazăr Edeleanu, in Germany, is the first to synthesize amphetamine, which he named phenylisopropylamine.[1][2][3] At the time, its pharmacological properties were not investigated.

-

1896-1897: German chemist Arthur Heffter isolates mescaline as the primary psychoactive component of the peyote cactus.[4][5][6] He confirmed its effects through self-experimentation.[5][7]

-

1893: Japanese chemist Nagai Nagayoshi synthesizes methamphetamine from ephedrine.[1][3]

-

1912: MDMA (3,4-methylenedioxymethamphetamine) is first synthesized by Anton Köllisch at the German pharmaceutical company Merck.[8] It was patented in 1914 but its psychoactive properties were not explored at the time.[9][10]

-

1919: Austrian chemist Ernst Späth achieves the first total synthesis of mescaline, confirming its structure as 3,4,5-trimethoxyphenethylamine.[5][6][7][11][12]

-

1927: Gordon Alles, an American chemist, independently resynthesizes amphetamine and discovers its stimulant and sympathomimetic properties through self-administration while searching for an ephedrine substitute.[1][13]

-

1934: Smith, Kline & French begin selling amphetamine as an inhaler under the trade name Benzedrine for nasal congestion.[1][3]

-

1960s-1990s: American chemist Alexander Shulgin synthesizes and bioassays hundreds of novel psychoactive phenylethylamines, documenting his findings in the book PiHKAL (Phenethylamines I Have Known and Loved).[14][15] This includes the popularization of MDMA for its empathogenic effects in the 1970s.[16][17]

Quantitative Pharmacological Data

The following tables summarize key in vitro binding affinities and in vivo pharmacokinetic parameters for several historically significant substituted phenylethylamines. These data are crucial for understanding their mechanisms of action and disposition in the body.

Receptor and Transporter Binding Affinities

The primary targets for many substituted phenylethylamines are the monoamine transporters (DAT, NET, SERT) and specific G-protein coupled receptors (GPCRs) such as the serotonin 5-HT2A receptor. The binding affinity is typically expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.

| Compound | Target | Species | Kᵢ (nM) | Reference(s) |

| d-Amphetamine | hDAT | Human | 600 | [16] |

| hNET | Human | 70 | [16] | |

| hSERT | Human | 20,000-40,000 | [16] | |

| α7 nAChR | Rat | 49,700 | [18] | |

| (±)-MDMA | hDAT | Human | 8,290 | [16] |

| hNET | Human | 1,190 | [16] | |

| hSERT | Human | 2,410 | [16] | |

| Mescaline | 5-HT2A | Human | 6,300 | [19] |

| 5-HT1A | Human | >3,300 | [19][20] | |

| 5-HT2C | Human | >10,000 | [11] | |

| DAT/NET/SERT | Human | >30,000 | [11] |

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; 5-HT2A/1A/2C: Serotonin Receptor subtypes; α7 nAChR: Alpha-7 Nicotinic Acetylcholine Receptor.

Human Pharmacokinetic Parameters

Pharmacokinetics describes the time course of a drug's absorption, distribution, metabolism, and excretion. These parameters are essential for determining dosing regimens and understanding the duration of effects.

| Compound | Parameter | Value | Unit | Reference(s) |

| d-Amphetamine | Bioavailability | >75 | % | [21] |

| Tₘₐₓ (oral, IR) | 2-3 | hours | [22] | |

| Half-life (t₁/₂) | 9-11 (d-isomer), 11-14 (l-isomer) | hours | [21] | |

| Protein Binding | ~20 | % | [21] | |

| Excretion | ~30-40% unchanged in urine | [21][23] | ||

| (±)-MDMA | Tₘₐₓ (oral) | 1.5-2 | hours | [7][24] |

| Half-life (t₁/₂) | ~7.6 | hours | [25] | |

| Cₘₐₓ (100 mg dose) | ~164-183 | ng/mL | [7] | |

| AUC₀₋₂₄ (100 mg dose) | ~1517-1603 | ng·h/mL | [7] | |

| Metabolism | Primarily via CYP2D6 | [24][25] | ||

| Mescaline | Onset of Action (oral) | 0.5-0.9 | hours | [11] |

| Duration of Action | 6.4-14 | hours | [11] | |

| Half-life (t₁/₂) | ~3.6 | hours | [11] | |

| Excretion | 28-60% unchanged in urine | [11] |

Tₘₐₓ: Time to maximum plasma concentration; t₁/₂: Elimination half-life; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve; IR: Immediate Release.

Key Experimental Protocols

The following sections provide detailed methodologies for seminal experiments in the history of substituted phenylethylamines, including synthesis and pharmacological characterization.

Synthesis Protocols

Ernst Späth's 1919 synthesis was the first total synthesis of mescaline, confirming its structure.[5][6][11] The general approach starts from 3,4,5-trimethoxybenzoyl chloride.

Protocol:

-

Starting Material: 3,4,5-trimethoxybenzoyl chloride.

-

Step 1: Formation of the Diazomethane. The acid chloride is reacted with diazomethane to form the corresponding diazoketone.

-

Step 2: Wolff Rearrangement. The diazoketone is subjected to a Wolff rearrangement, typically using silver oxide as a catalyst, to form a ketene intermediate.

-

Step 3: Formation of the Amide. The ketene is then reacted with ammonia to form 3,4,5-trimethoxyphenylacetamide.

-

Step 4: Hofmann Rearrangement. The amide is treated with bromine and a strong base (e.g., sodium hydroxide) to induce a Hofmann rearrangement, which converts the amide to a primary amine with one less carbon atom.

-

Step 5: Final Product. The product of the rearrangement is 3,4,5-trimethoxyphenethylamine (Mescaline). Purification is typically achieved through distillation or crystallization of a salt form (e.g., mescaline sulfate).

The following protocol is a well-known method for the synthesis of MDMA, as detailed by Alexander Shulgin.[3][26] It starts from isosafrole, a readily available precursor.

Protocol:

-

Starting Material: Isosafrole.

-

Step 1: Oxidation to MDP2P. To a well-stirred solution of 30% hydrogen peroxide in 80% formic acid, a solution of isosafrole in acetone is added dropwise, maintaining the temperature below 40°C.[3] The mixture is stirred for approximately 16 hours. The resulting intermediate, the glycol ester, is then hydrolyzed with sulfuric acid and heated to yield 3,4-methylenedioxyphenyl-2-propanone (MDP2P).

-

Step 2: Reductive Amination. A mixture of MDP2P, methylamine hydrochloride, and sodium cyanoborohydride in methanol is stirred at room temperature. The reaction progress is monitored until the ketone is consumed.

-

Step 3: Work-up and Purification. The reaction mixture is acidified, and the methanol is removed under vacuum. The residue is then made basic with NaOH, and the product is extracted with an organic solvent (e.g., methylene chloride).

-

Step 4: Final Product. The solvent is removed from the combined organic extracts to yield an oil, which is then distilled under vacuum to give pure MDMA freebase.[3] This can be converted to the hydrochloride salt by dissolving the oil in isopropanol and neutralizing it with concentrated HCl, followed by precipitation with ether.[3]

Pharmacological Assay Protocols

This assay is used to determine the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[4][9][10][13]

Protocol:

-

Preparation of Receptor Source: A tissue homogenate (e.g., from rodent brain cortex) or a cell line expressing the target receptor is prepared. Membranes containing the receptor are isolated by centrifugation.

-

Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

-

Equilibrium: The incubation is allowed to proceed until binding equilibrium is reached (e.g., 60 minutes at 30°C).

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand.[13] Unbound radioligand passes through the filter.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

This assay measures the ability of a compound to inhibit the reuptake of a monoamine neurotransmitter (e.g., dopamine, serotonin) into synaptosomes or cells expressing the specific transporter.

Protocol:

-

Preparation of Transporter Source: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT), or cells stably expressing the transporter of interest (e.g., HEK-293 cells with hDAT) are cultured.

-

Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of the test compound.

-

Initiation of Uptake: A low concentration of a radiolabeled monoamine (e.g., [³H]-dopamine) is added to initiate the uptake process.

-

Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: The uptake is stopped by rapid filtration through a filter and washing with ice-cold buffer.

-

Quantification: The radioactivity accumulated inside the cells or synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated. This value is a measure of the compound's potency as a transporter inhibitor.

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of substituted phenylethylamines.

Signaling Pathways

Caption: 5-HT2A Receptor Signaling Pathway.

Caption: TAAR1 Signaling Pathway in a Dopaminergic Neuron.

Experimental Workflows

Caption: Workflow for the Characterization of Novel Psychoactive Drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Erowid Online Books : "PIHKAL" - #109 MDMA [erowid.org]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. chacruna.net [chacruna.net]

- 6. On the Genealogy of Mescaline (1887–1919) | MPIWG [mpiwg-berlin.mpg.de]

- 7. jcami.eu [jcami.eu]

- 8. researchgate.net [researchgate.net]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. Mescaline - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. PiHKAL - Wikipedia [en.wikipedia.org]

- 16. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. biorxiv.org [biorxiv.org]

- 20. go.drugbank.com [go.drugbank.com]

- 21. researchgate.net [researchgate.net]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. researchgate.net [researchgate.net]

- 24. Non-linear pharmacokinetics of MDMA (‘ecstasy’) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. totseans.com [totseans.com]

- 26. giffordbioscience.com [giffordbioscience.com]

The Fulcrum of Chirality: A Technical Guide to the Research Applications of Chiral Phenylethylamines

For Researchers, Scientists, and Drug Development Professionals

Chiral phenylethylamines, a class of organic compounds featuring a stereogenic center, have emerged as indispensable tools in modern chemical research and development. Their unique stereochemical properties have positioned them as powerful chiral auxiliaries, ligands, and organocatalysts in asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules. This technical guide delves into the core research applications of chiral phenylethylamines, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Chiral Phenylethylamines as Auxiliaries in Asymmetric Synthesis

Chiral phenylethylamines, particularly (R)- and (S)-1-phenylethylamine, are widely employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. By temporarily attaching the chiral auxiliary to a prochiral substrate, one can direct the approach of a reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

Diastereoselective Alkylation of Amides

A prominent application of chiral phenylethylamines is in the diastereoselective alkylation of amide enolates. The chiral auxiliary, typically attached to a carboxylic acid, creates a sterically hindered environment that dictates the direction of electrophilic attack.

Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides [1][2]

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | MeI | Me | 95 | >99:1 |

| 2 | EtI | Et | 96 | >99:1 |

| 3 | n-PrI | n-Pr | 99 | >99:1 |

| 4 | CH2=CHCH2Br | Allyl | 98 | 98:2 |

| 5 | PhCH2Br | Benzyl | 97 | >99:1 |

Experimental Protocol: Diastereoselective Alkylation of a Pseudoephenamine Amide[1][2]

This protocol outlines a general procedure for the diastereoselective alkylation of a pseudoephenamine amide.

Materials:

-

(1S,2S)-Pseudoephenamine amide

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous lithium chloride (LiCl)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the (1S,2S)-pseudoephenamine amide and anhydrous LiCl.

-

Add anhydrous THF and cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium to the stirred solution and continue stirring at -78 °C for 1 hour to generate the lithium enolate.

-

Add the alkyl halide dropwise to the enolate solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.

-

Determine the diastereomeric ratio by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Workflow for Diastereoselective Alkylation

Caption: Workflow for the diastereoselective alkylation of a pseudoephenamine amide.

Chiral Phenylethylamine-Derived Organocatalysts

The covalent attachment of chiral phenylethylamine moieties to various scaffolds has led to the development of a diverse range of highly effective organocatalysts. These catalysts have found widespread use in enantioselective transformations, offering a metal-free alternative to traditional asymmetric catalysis.

Table 2: Enantioselective Michael Addition Catalyzed by a Chiral Phenylethylamine-Derived Thiourea Catalyst [3]

| Entry | Aldehyde | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Isobutyraldehyde | N-Phenylmaleimide | 95 | 92 |

| 2 | Propanal | N-Phenylmaleimide | 88 | 85 |

| 3 | Isobutyraldehyde | N-Benzylmaleimide | 92 | 90 |

Resolution of Racemic Mixtures

Chiral phenylethylamines are extensively used as resolving agents for the separation of racemic mixtures of acidic and basic compounds. The formation of diastereomeric salts with different physical properties, such as solubility, allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (2R,3R)-Tartaric Acid[4][5][6]

This protocol describes the classical resolution of racemic 1-phenylethylamine using (+)-tartaric acid.

Materials:

-

Racemic (±)-1-phenylethylamine

-

(2R,3R)-(+)-Tartaric acid

-

Methanol

-

50% aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve (2R,3R)-(+)-tartaric acid in hot methanol in an Erlenmeyer flask.

-

In a separate flask, dissolve racemic (±)-1-phenylethylamine in methanol.

-

Slowly add the amine solution to the hot tartaric acid solution with stirring.

-

Allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-hydrogen tartrate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To isolate the free amine, dissolve the crystals in water and add 50% aqueous NaOH solution until the solution is strongly basic.

-

Extract the liberated (-)-1-phenylethylamine with diethyl ether.

-

Dry the combined ether extracts over anhydrous Na2SO4.

-

Filter the solution and remove the solvent by rotary evaporation to obtain enantiomerically enriched (S)-(-)-1-phenylethylamine.

-

The enantiomeric excess can be determined by polarimetry or chiral gas chromatography (GC).

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for the resolution of racemic 1-phenylethylamine via diastereomeric salt formation.

Role in Medicinal Chemistry and Drug Development

The phenylethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs. The chirality of these molecules often plays a critical role in their pharmacological activity, with different enantiomers exhibiting distinct potencies and selectivities for biological targets.

Interaction with Adrenergic and Dopaminergic Systems

Phenylethylamine derivatives are well-known to interact with adrenergic and dopaminergic signaling pathways, which are crucial for regulating a wide range of physiological processes, including mood, attention, and cardiovascular function.

Signaling Pathway of a β-Adrenergic Receptor

Caption: Simplified signaling pathway of a β-adrenergic receptor activated by a phenylethylamine derivative.

Dopamine Transporter (DAT) Interaction

Caption: Interaction of a phenylethylamine derivative with the dopamine transporter (DAT).[4][5]

Conclusion

Chiral phenylethylamines stand as a testament to the profound impact of stereochemistry on chemical reactivity and biological activity. Their versatility as chiral auxiliaries, their role in the construction of sophisticated organocatalysts and ligands, and their significance as foundational scaffolds in medicinal chemistry underscore their importance in modern scientific research. This guide provides a foundational understanding of their key applications, supported by quantitative data and detailed protocols, to aid researchers in harnessing the full potential of these remarkable chiral building blocks. Further exploration into novel applications of chiral phenylethylamines will undoubtedly continue to push the boundaries of asymmetric synthesis and drug discovery.

References

- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hwpi.harvard.edu [hwpi.harvard.edu]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Chlorobenzyl)(1-phenylethyl)amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (2-Chlorobenzyl)(1-phenylethyl)amine, a secondary amine with potential applications in pharmaceutical research and development. The described method is based on the widely used and efficient reductive amination reaction.

Overview and Principle

The synthesis of this compound is achieved through a one-pot reductive amination procedure. This method involves the reaction of 1-phenylethanamine with 2-chlorobenzaldehyde to form an intermediate imine. The imine is subsequently reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄), to yield the desired secondary amine. This approach is favored for its operational simplicity and generally good yields.

Chemical and Physical Data

A summary of the key chemical and physical properties of the reactants and the final product is provided below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Phenylethanamine | C₈H₁₁N | 121.18 | 618-36-0 (racemic) |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 89-98-5 |

| This compound | C₁₅H₁₆ClN | 245.75 | 13541-05-4 |

| This compound hydrochloride | C₁₅H₁₇Cl₂N | 282.21 | 13541-48-5[1][2] |

Experimental Protocol

This protocol details the synthesis of this compound via reductive amination.

3.1. Materials and Reagents

-

1-Phenylethanamine

-

2-Chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in ethanol (1 M solution)

-

Diethyl ether (Et₂O)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

3.2. Reaction Parameters

| Reactant/Reagent | Molar Ratio |

| 1-Phenylethanamine | 1.0 equiv |

| 2-Chlorobenzaldehyde | 1.05 equiv |

| Sodium borohydride | 1.5 equiv |

3.3. Step-by-Step Procedure

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethanamine (1.0 equiv) in methanol (10 mL per mmol of amine).

-

To this solution, add 2-chlorobenzaldehyde (1.05 equiv).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

-

-

Reduction:

-

Once imine formation is complete (as indicated by TLC), cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude amine by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

(Optional) Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of ethanol.

-

Add a 1 M solution of HCl in ethanol dropwise until the solution becomes acidic.

-

Induce precipitation of the hydrochloride salt by the addition of diethyl ether.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Visual Representations

4.1. Reaction Scheme

Caption: Reductive amination of 1-phenylethanamine and 2-chlorobenzaldehyde.

4.2. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reductive Amination of 2-Chlorobenzaldehyde with 1-Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-chlorobenzyl)-1-phenylethanamine via reductive amination of 2-chlorobenzaldehyde with 1-phenylethylamine. This reaction is a cornerstone in the synthesis of secondary amines, which are prevalent motifs in many pharmaceutical compounds. The protocol herein employs sodium borohydride as the reducing agent, a cost-effective and readily available reagent. This document outlines the reaction mechanism, a step-by-step experimental procedure, and expected outcomes, including quantitative data and characterization.

Introduction